Cas no 2137866-67-0 (Benzenemethanesulfonamide, N,α,2,4,5-pentamethyl-)

Benzenemethanesulfonamide, N,α,2,4,5-pentamethyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanesulfonamide, N,α,2,4,5-pentamethyl-
- EN300-680268
- 2137866-67-0
- N-methyl-1-(2,4,5-trimethylphenyl)ethane-1-sulfonamide
-
- Inchi: 1S/C12H19NO2S/c1-8-6-10(3)12(7-9(8)2)11(4)16(14,15)13-5/h6-7,11,13H,1-5H3
- InChI Key: FYEKJLSJJAYYRK-UHFFFAOYSA-N
- SMILES: C1(C(C)S(NC)(=O)=O)=CC(C)=C(C)C=C1C
Computed Properties
- Exact Mass: 241.11365002g/mol
- Monoisotopic Mass: 241.11365002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.6Ų
- XLogP3: 2.3
Experimental Properties
- Density: 1.106±0.06 g/cm3(Predicted)
- Boiling Point: 367.6±52.0 °C(Predicted)
- pka: 11.42±0.40(Predicted)
Benzenemethanesulfonamide, N,α,2,4,5-pentamethyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-680268-0.25g |
N-methyl-1-(2,4,5-trimethylphenyl)ethane-1-sulfonamide |
2137866-67-0 | 0.25g |
$1038.0 | 2023-03-11 | ||
Enamine | EN300-680268-1.0g |
N-methyl-1-(2,4,5-trimethylphenyl)ethane-1-sulfonamide |
2137866-67-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-680268-2.5g |
N-methyl-1-(2,4,5-trimethylphenyl)ethane-1-sulfonamide |
2137866-67-0 | 2.5g |
$2211.0 | 2023-03-11 | ||
Enamine | EN300-680268-5.0g |
N-methyl-1-(2,4,5-trimethylphenyl)ethane-1-sulfonamide |
2137866-67-0 | 5.0g |
$3273.0 | 2023-03-11 | ||
Enamine | EN300-680268-10.0g |
N-methyl-1-(2,4,5-trimethylphenyl)ethane-1-sulfonamide |
2137866-67-0 | 10.0g |
$4852.0 | 2023-03-11 | ||
Enamine | EN300-680268-0.5g |
N-methyl-1-(2,4,5-trimethylphenyl)ethane-1-sulfonamide |
2137866-67-0 | 0.5g |
$1084.0 | 2023-03-11 | ||
Enamine | EN300-680268-0.05g |
N-methyl-1-(2,4,5-trimethylphenyl)ethane-1-sulfonamide |
2137866-67-0 | 0.05g |
$948.0 | 2023-03-11 | ||
Enamine | EN300-680268-0.1g |
N-methyl-1-(2,4,5-trimethylphenyl)ethane-1-sulfonamide |
2137866-67-0 | 0.1g |
$993.0 | 2023-03-11 |
Benzenemethanesulfonamide, N,α,2,4,5-pentamethyl- Related Literature
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
Additional information on Benzenemethanesulfonamide, N,α,2,4,5-pentamethyl-
Benzenemethanesulfonamide, N,α,2,4,5-Pentamethyl
The compound Benzenemethanesulfonamide, specifically the isomer N,α,2,4,5-pentamethyl, is a highly specialized organic molecule with the CAS registry number 2137866-67-0. This compound belongs to the broader category of sulfonamides and is characterized by its unique structure and potential applications in various fields of chemistry and pharmacology. The molecule consists of a benzene ring substituted with methyl groups at positions 2, 4, and 5, an alpha-methyl group attached to the nitrogen atom of the sulfonamide moiety. This specific substitution pattern imparts distinctive chemical properties and reactivity to the compound.
The synthesis of N,α,2,4,5-pentamethyl Benzenemethanesulfonamide involves a series of carefully designed organic reactions. Typically, the starting material is a methyl-substituted benzene derivative. Through Friedel-Crafts alkylation or other electrophilic substitution methods, additional methyl groups are introduced at specific positions on the aromatic ring. Subsequent steps involve the introduction of the sulfonamide group via nucleophilic aromatic substitution or other suitable methodologies. The precise control of reaction conditions is crucial to achieve the desired regioselectivity and stereochemistry in the final product.
Recent studies have highlighted the potential of this compound in drug discovery and development. The presence of multiple methyl groups on both the aromatic ring and the nitrogen atom contributes to its lipophilicity and bioavailability. These properties make it an attractive candidate for use as a pharmacophore in designing bioactive molecules. For instance, researchers have explored its role as a template for developing inhibitors against various enzymes and receptors involved in disease pathways.
In addition to its pharmaceutical applications, N,α,2,4,5-pentamethyl Benzenemethanesulfonamide has shown promise in materials science. Its rigid structure and electron-withdrawing sulfonamide group make it suitable for use in constructing advanced materials such as polymers or hybrid organic-inorganic frameworks. Recent advancements in nanotechnology have also seen this compound being utilized as a building block for self-assembling monolayers on surfaces.
The stability and reactivity of this compound under different environmental conditions have been extensively studied. Research indicates that it exhibits good thermal stability up to 150°C and is resistant to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, it may undergo degradation pathways involving cleavage of the sulfonamide bond or rearrangement of substituents.
From an analytical standpoint,N,α,2,4,5-pentamethyl Benzenemethanesulfonamide can be characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide detailed insights into its molecular structure and purity. High-resolution MS has been particularly useful in confirming its molecular formula (C11H17NO3S) and exact mass (249.09 g/mol).
In terms of safety considerations,N,α,2,N/A.This compound has been classified as non-hazardous under standard laboratory conditions when handled appropriately. Nonetheless, proper handling procedures should be followed to ensure workplace safety.
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